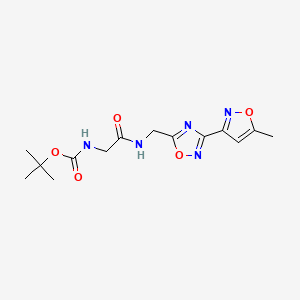

Tert-butyl (2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

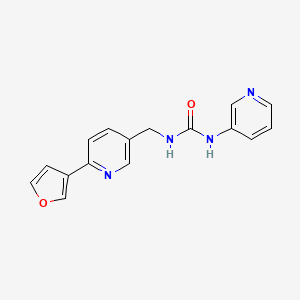

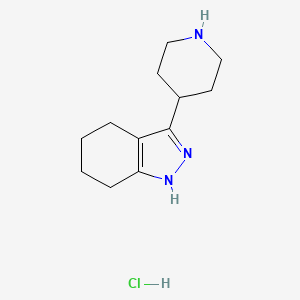

“Tert-butyl (2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate” is a complex organic compound. It contains functional groups such as carbamate, isoxazole, and oxadiazole .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-methyl-isoxazol-3-yl) carbamic acid tert-butyl ester involves dissolving 5-methyl-isoxazol-3-ylamine in pyridine and then adding di-tert-butyl dicarbonate .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a tert-butyl group, an isoxazole ring, an oxadiazole ring, and a carbamate group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. The isoxazole and oxadiazole rings may participate in electrophilic substitution or nucleophilic addition reactions. The carbamate group could undergo hydrolysis or aminolysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- The compound has been involved in studies focusing on synthesis methodologies and structural characterization. For example, research on the synthesis of tert-butyl carbamate derivatives highlights the development of new chiral auxiliaries and building blocks for dipeptide synthesis, demonstrating the versatility of tert-butyl carbamate in facilitating enantioselective transformations (Studer, Hintermann, & Seebach, 1995). Another study detailed the crystallographic structure of a related compound, emphasizing the importance of molecular structure in the development of pharmaceutical and chemical research applications (Çelik, Ulusoy, Taş, & İde, 2007).

Biological Evaluation

- While specific details on the biological evaluation of "Tert-butyl (2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate" are not directly mentioned, research on similar tert-butyl carbamate derivatives has explored their potential in medicinal chemistry. For instance, compounds with tert-butyl carbamate structures have been investigated for antibacterial and anthelmintic activities, showcasing the potential of such derivatives in drug development and the importance of structural modifications to enhance biological activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Material Science Applications

- Tert-butyl carbamate derivatives have also found applications in material science, particularly in the development of organogels and sensory materials for the detection of volatile compounds. For instance, studies have reported the synthesis of benzothiazole-modified carbazole derivatives with tert-butyl groups that form organogels. These materials emit strong blue light and have been used as fluorescent sensory materials for detecting acid vapors, demonstrating the compound's utility in creating chemosensors and materials with specific optical properties (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is FLT3 , a receptor tyrosine kinase . Over-expression of FLT3 plays a critical role in the development and progress of acute myeloid leukemia .

Mode of Action

The compound interacts with its target, FLT3, by inhibiting its activity . This inhibition can lead to a decrease in the proliferation of cancer cells, thereby slowing the progression of diseases like acute myeloid leukemia .

Biochemical Pathways

Given its target, it’s likely that it impacts the flt3 signaling pathway, which plays a crucial role in cell survival, proliferation, and differentiation .

Result of Action

The result of the compound’s action is the inhibition of FLT3 activity, leading to a decrease in the proliferation of cancer cells . This can slow the progression of diseases like acute myeloid leukemia .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the physiological environment within the body (such as pH, temperature, and presence of other molecules), as well as external factors like storage conditions. For instance, the compound is recommended to be stored sealed in dry conditions at 2-8°C .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-8-5-9(18-23-8)12-17-11(24-19-12)7-15-10(20)6-16-13(21)22-14(2,3)4/h5H,6-7H2,1-4H3,(H,15,20)(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNBRWXLJQLMPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/new.no-structure.jpg)

![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886444.png)

![4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol](/img/structure/B2886454.png)